molecular formula C8H9FO3S B2449969 3-Fluoro-4-(methylsulphonyl)benzyl alcohol CAS No. 1564471-90-4

3-Fluoro-4-(methylsulphonyl)benzyl alcohol

Cat. No.: B2449969
CAS No.: 1564471-90-4
M. Wt: 204.22
InChI Key: BYAGEYXOLPQUAU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylsulphonyl)benzyl alcohol, also known as (3-fluoro-4-(methylsulfonyl)phenyl)methanol, is a chemical compound with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylsulphonyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-(methylsulphonyl)benzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylsulfonyl group can influence the compound’s binding affinity and reactivity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, thereby modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(methylsulphonyl)benzyl alcohol is unique due to the combination of the fluorine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-fluoro-4-methylsulfonylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAGEYXOLPQUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an ice-cooled suspension of 3-fluoro-4-methanesulfonyl-benzaldehyde (1.3 g, 6.44 mmol) in ethanol (5 ml) under an inert atmosphere of Argon is added sodium borohydride (0.275 g, 7.27 mmol) portionwise over 2-3 minutes. After stirring for 4 hours, the reaction mixture is poured carefully onto ice-cold water and acidified to pH 1 using 1M HCl. The product is extracted into ethyl acetate (80 ml) and this organic portion is washed with brine, dried over MgSO4 and the solvent is removed in vacuo to give an oil which solidifies on drying to yield the titled compound.
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